iron;pyridine-2-carboxylic acid

Description

Significance of Iron-Picolinate Complexes in Transition Metal Chemistry and Catalysis

Iron is one of the most abundant and important transition metals in both biological and industrial chemistry. nih.govacs.org Its significance stems from its ability to exist in multiple oxidation states, most commonly Fe(II) and Fe(III), which allows it to participate in a wide array of redox reactions. nih.gov The interconversion between these states is central to processes ranging from electron transport in biological systems to diverse catalytic cycles. nih.govnih.gov As a strong Lewis acid, the Fe(III) ion readily forms stable and robust complexes with a variety of ligands. dovepress.com

Iron-picolinate complexes are significant within this context for several reasons. The coordination of ligands like picolinate (B1231196) to an iron center modulates its redox potential and Lewis acidity, fine-tuning its reactivity for specific applications. nih.gov These complexes serve as functional models for non-heme iron enzymes, which are a class of metalloenzymes that perform critical biological functions. For instance, iron complexes with related carboxylate-containing pyridine (B92270) ligands have been studied as models for intradiol-cleaving catechol dioxygenases. nih.gov Research has shown that the presence of carboxylate groups in the coordination sphere is crucial for achieving high yields in the oxidative cleavage of catechols, a reaction catalyzed by these enzymes. nih.gov

In the realm of industrial catalysis, iron complexes are valued as low-cost, low-toxicity, and versatile catalysts. nih.gov Iron(III) complexes bearing pyridine-containing ligands have demonstrated high activity in the synthesis of cyclic carbonates from CO₂ and epoxides, highlighting their potential in green chemistry applications. nih.gov The catalytic cycle often involves the iron center acting as a Lewis acidic site to activate substrates, a role that is influenced by the coordinated ligands. nih.gov The ability to support such catalytic processes makes iron-picolinate and related structures important subjects of research for developing sustainable chemical transformations. chemscene.com

Overview of Pyridine-2-carboxylic Acid as a Ligand Framework

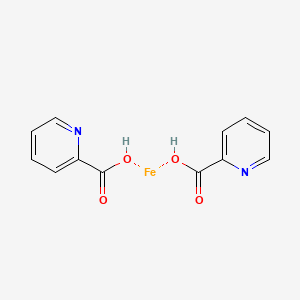

Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound that serves as an excellent chelating agent for metal ions, including iron. nih.govnih.gov Its conjugate base, picolinate, functions as a bidentate ligand, meaning it binds to a central metal atom through two separate donor atoms. wikipedia.org

The structure of picolinate is key to its coordinating ability. It features a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and a carboxylate group (-COO⁻) attached at the 2-position of the ring. nih.gov Coordination to a metal ion like Fe(III) occurs via the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. wikipedia.org This simultaneous binding forms a stable five-membered chelate ring, a common and stabilizing motif in coordination chemistry.

The resulting complex with iron(III) is formally known as iron(3+);pyridine-2-carboxylate or ferric picolinate. nih.gov It has the chemical formula C₁₈H₁₂FeN₃O₆, which indicates that three picolinate ligands coordinate to a single Fe(III) ion to form a neutral complex. nih.gov This 1:3 metal-to-ligand stoichiometry results in a six-coordinate complex around the iron center. Drawing analogies from similar structures, such as chromium(III) picolinate, the geometry around the iron atom is expected to be distorted octahedral. wikipedia.org The chemical bonds between the negatively charged oxygen atoms of the carboxylate groups and the positively charged iron(III) atom are expected to have significant electrostatic character. researchgate.net

The table below summarizes the key properties of the components of iron(III) pyridine-2-carboxylate.

| Property | Value |

| Compound Name | iron(3+);pyridine-2-carboxylate |

| Synonyms | Ferric picolinate, Iron picolinate |

| Molecular Formula | C₁₈H₁₂FeN₃O₆ nih.gov |

| Molecular Weight | 422.1 g/mol nih.gov |

| Parent Ligand | Picolinic Acid (Pyridine-2-carboxylic acid) nih.gov |

| Ligand Type | Bidentate Chelating Agent nih.govwikipedia.org |

| Coordination Atoms | Pyridine Nitrogen, Carboxylate Oxygen wikipedia.org |

| Central Metal Ion | Iron(III), Fe³⁺ |

| Probable Geometry | Distorted Octahedral wikipedia.org |

Detailed structural parameters for a closely related iron(III) complex with pyridine-2,6-dicarboxylic acid (dipicolinic acid) provide further insight into the coordination environment.

| Structural Parameter | Value (Å) |

| Fe-O (carboxylate) bond distance | 2.008 - 2.028 researchgate.net |

| Fe-N (pyridine) bond distance | 2.054 - 2.059 researchgate.net |

Note: Data from a related compound, [Fe(C₇H₃NO₄)₂(H₂O)₃][Fe(C₇H₃NO₄)₂]·6H₂O. researchgate.net

The combination of a redox-active metal like iron with a stable and versatile chelating ligand like picolinate makes the resulting complex a subject of continuing interest in coordination chemistry, with implications for catalysis and bioinorganic chemistry. nih.govnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C12H10FeN2O4 |

|---|---|

Molecular Weight |

302.06 g/mol |

IUPAC Name |

iron;pyridine-2-carboxylic acid |

InChI |

InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |

InChI Key |

OBEPTWCXAWXXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Iron Iii Pyridine 2 Carboxylate Complexes

Aqueous Solution Synthesis Routes

Synthesis in aqueous solutions represents a common and environmentally benign approach for the preparation of iron(III) pyridine-2-carboxylate complexes. These methods typically involve the reaction of an iron salt with pyridine-2-carboxylic acid (picolinic acid) in water under controlled pH and temperature conditions. The stoichiometry of the reactants and the reaction environment, such as the presence or absence of an inert atmosphere, can significantly influence the final product.

A notable aqueous solution process involves the reaction of metallic iron with an aqueous solution of α-picolinic acid. When conducted in an inert atmosphere, this reaction yields complexes such as [Fe(L)2(H2O)2]·H2O. However, in the presence of atmospheric oxygen, the formation of [Fe(L)3]·H2O is favored. researchgate.net Further oxidation of related iron(II) picolinate (B1231196) complexes in an alcohol solution with atmospheric oxygen can produce dinuclear iron(III) complexes like [Fe2(L)4(OH)2]. researchgate.net

Another aqueous-based synthesis involves the thermal treatment of a picolinate-iron complex aqueous solution. Adjusting the pH and the molar ratio of picolinic acid to iron is crucial in determining the final product. For instance, heating a solution with a greater than two-fold molar excess of picolinic acid to iron at 353 K for 72 hours at a pH of 3-7 can yield Fe(C6H4NO2)2(OH). researchgate.net Conversely, when the molar ratio of picolinic acid to iron is increased to more than six-fold at a pH of 2-5, the product Fe(C6H4NO2)3·H2O is formed. researchgate.net

The table below summarizes key parameters for the aqueous synthesis of different iron picolinate complexes.

| Product | Iron Source | Ligand | Molar Ratio (Fe:Ligand) | Solvent | Temperature | Time | pH |

| Fe(C6H4NO2)2(OH) | Picolinate-iron(II) complex | Picolinic Acid | >1:2 | Water | 353 K | 72 h | 3-7 |

| Fe(C6H4NO2)3·H2O | Picolinate-iron(II) complex | Picolinic Acid | >1:6 | Water | 353 K | 72 h | 2-5 |

| [Fe(L)2(H2O)2]·H2O | Metallic Iron | α-Picolinic Acid | - | Water | - | - | - |

| [Fe(L)3]·H2O | Metallic Iron | α-Picolinic Acid | - | Water | - | - | - |

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique can lead to the formation of unique coordination polymers and complexes that may not be accessible through conventional solution-based methods.

For instance, the hydrothermal reaction of iron(II) chloride and pyridine-2-carboxylic acid can yield poly[bis(μ3-pyridine-2-carboxylato)iron(II)], a layered structure where the iron(II) atoms are linked by bridging pyridine-2-carboxylate ligands. While this example illustrates the synthesis of an iron(II) complex, similar principles can be applied to synthesize iron(III) analogues by selecting appropriate starting materials and controlling the redox conditions within the hydrothermal reactor.

A study on the synthesis of an iron(II) 3D coordination polymer, [Fe(µ3-Hcpna)2]n, utilized hydrothermal conditions with 5-(4'-carboxyphenoxy)nicotinic acid. researchgate.netjst.go.jp This highlights the utility of hydrothermal methods in creating complex, extended structures. Although not a direct synthesis of iron(III) pyridine-2-carboxylate, this research demonstrates the potential of hydrothermal techniques for creating novel iron-pyridine-carboxylate materials.

Solid-State and Solvent-Mediated Synthesis

While aqueous and hydrothermal methods are prevalent, solid-state and solvent-mediated syntheses offer alternative routes to iron-picolinate complexes. These methods can be advantageous in terms of reduced solvent waste and the potential for forming different polymorphs or coordination environments.

Although detailed protocols specifically for the solid-state synthesis of iron(III) pyridine-2-carboxylate are not extensively reported in the literature, the principles of mechanochemistry and solid-state grinding could potentially be applied. These techniques involve the direct grinding of solid reactants, sometimes with the addition of a small amount of liquid to facilitate the reaction (solvent-mediated).

One related example involves the preparation of precursor materials for heterogeneous catalysts by melting pyridine (B92270) carboxylic acids to graft them onto kaolinite (B1170537). researchgate.net This solid-state interaction modifies the support material for subsequent complexation with iron(III) ions in solution.

Immobilization Strategies for Heterogeneous Catalytic Systems

To enhance the practical applicability of iron(III) pyridine-2-carboxylate complexes as catalysts, they can be immobilized onto solid supports. This creates heterogeneous catalysts that are easily separable from the reaction mixture, allowing for catalyst recycling and continuous processes. Porous materials like zeolites and clays (B1170129) are excellent candidates for such supports due to their high surface area and structural stability.

Integration within Porous Materials (e.g., Zeolites, Kaolinite)

The immobilization of iron(III) picolinate complexes onto kaolinite has been demonstrated as an effective method for preparing heterogeneous catalysts. researchgate.net One approach involves first functionalizing the kaolinite with picolinic acid. This can be achieved by melting the pyridine carboxylic acid in the presence of kaolinite, leading to the grafting of the ligand onto the clay surface. researchgate.net The resulting material is then suspended in a solution containing Fe³⁺ ions to form the immobilized iron(III) picolinate complex. researchgate.net The ligand-to-iron ratio can be varied to optimize the catalytic activity of the final material. researchgate.net

These kaolinite-supported iron picolinate catalysts have shown efficacy in oxidation reactions. For example, they have been successfully employed in the epoxidation of cis-cyclooctene and the oxidation of cyclohexane (B81311), using hydrogen peroxide as the oxidant. researchgate.net The Fe(Ka-pa)-n catalysts (where Ka-pa represents picolinic acid-grafted kaolinite) were particularly efficient for cis-cyclooctene epoxidation, achieving up to 38% conversion. researchgate.net

The table below outlines the preparation and application of a kaolinite-immobilized iron picolinate catalyst.

| Catalyst | Support Material | Functionalization | Metal Source | Catalytic Application | Substrate | Product(s) | Conversion |

| Fe(Ka-pa)-n | Kaolinite | Picolinic Acid | Fe³⁺ solution | Epoxidation | cis-cyclooctene | cis-cyclooctenoxide | 38% |

While specific studies on the direct encapsulation of pre-synthesized iron(III) pyridine-2-carboxylate complexes within zeolite cages are not as prevalent, the general strategy of "ship-in-a-bottle" synthesis is a well-established method for creating zeolite-encaged metal complexes. This would involve introducing the individual components (an iron source and picolinic acid) into the zeolite pores, where they would then assemble into the desired complex.

Advanced Structural Elucidation and Spectroscopic Characterization

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, along with the nature of the chemical bonds, dictates the physical and chemical properties of a compound. For iron;pyridine-2-carboxylic acid, single-crystal X-ray diffraction and vibrational spectroscopy serve as powerful tools to unravel these structural and bonding intricacies.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of iron picolinate (B1231196) complexes reveals a fascinating diversity in coordination and solid-state assembly. Depending on the oxidation state of the iron and the presence of other coordinating or solvate molecules, various structural motifs can be formed. For instance, iron(II) can form coordination polymers with an infinite zig-zag motif. pnas.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in metal carboxylate complexes and has been observed in systems related to iron picolinate. nih.gov Different polymorphs can arise from variations in crystallization conditions, leading to distinct physical properties. For example, hydrated and anhydrous forms of iron(III) picolinate, as well as a hydroxyl-bridged dimer, have been prepared, suggesting the existence of different crystalline arrangements. The presence of different polymorphs can be influenced by the coordination environment of the metal cation. nih.gov

Below is a representative table of crystallographic data for an iron-containing compound, illustrating the type of information obtained from single-crystal X-ray diffraction.

| Crystal Data | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350(9) |

| b (Å) | 12.433(5) |

| c (Å) | 21.643(4) |

| β (°) | 113.66(4) |

| Volume (ų) | 293.2 |

| Z | 4 |

This table presents example crystallographic data for an iron phosphate (B84403) compound to illustrate the parameters obtained from X-ray diffraction analysis. ornl.gov

The iron ion in picolinate complexes can adopt various coordination geometries, most commonly octahedral or trigonal bipyramidal. researchgate.net In a typical octahedral geometry, the iron center is coordinated to nitrogen and oxygen atoms from the picolinate ligands. For instance, in a mononuclear iron(II) complex with three bidentate picolinamide (B142947) ligands, the Fe²⁺ ion is six-coordinated by three nitrogen and three oxygen atoms in a mer-configuration. pnas.org

Bond parameters, such as the lengths of the iron-nitrogen (Fe-N) and iron-oxygen (Fe-O) bonds, provide insight into the nature of the coordination environment. In high-spin iron(II) complexes with nitrogen-containing ligands, the Fe-N bond lengths are typically around 2.2 Å. pnas.org The specific bond lengths and angles are crucial for understanding the electronic structure and reactivity of the complex.

A selection of representative bond lengths for iron complexes is provided in the table below to exemplify the precision of structural analysis.

| Bond | Length (Å) |

| Fe-O | 2.075(3) - 2.183(3) |

| Fe-N | 2.152(3) |

This table showcases typical Fe-O and Fe-N bond lengths in a 3D iron(II) coordination polymer. researchgate.net

Hydrogen bonds play a critical role in the solid-state structure of iron picolinate, dictating the packing of molecules and the formation of extended supramolecular architectures. materialsproject.org These non-covalent interactions can occur between coordinated water molecules, carboxylate oxygens, and other functional groups within the crystal lattice. pnas.org

The interplay of coordination bonds and hydrogen bonds can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. rsc.org For example, in some iron(II) coordination polymers, π-π stacking interactions between pyridine (B92270) and pyrazine (B50134) rings contribute to the formation of a 1D chain. acs.org These supramolecular assemblies are not merely structural curiosities but can significantly influence the material's properties.

Vibrational Spectroscopy (IR and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for characterizing the coordination of ligands to a metal center and for identifying transient species in a reaction.

The coordination of the pyridine-2-carboxylic acid ligand to the iron center results in characteristic shifts in the vibrational frequencies of the ligand's functional groups. The infrared spectrum of iron picolinate complexes displays bands that are characteristic of the coordinated mixed-ligand bases. pnas.org

The stretching vibrations of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands can help distinguish between monodentate, bidentate, and bridging coordination modes. researchgate.net Similarly, vibrations associated with the pyridine ring are also affected upon coordination to the iron ion.

The following table presents typical IR and Raman band positions for related metal-carboxylate and pyridine-containing systems to illustrate the type of data obtained.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(C=O) of carboxylate | ~1700 | |

| ν_as(COO⁻) | ~1650-1590 | |

| ν_s(COO⁻) | ~1440-1360 | |

| Pyridine ring modes | ~1600, ~1030, ~620 | ~1600, ~1030, ~620 |

| Fe-O stretch | ~600-400 | ~600-400 |

| Fe-N stretch | ~300-200 | ~300-200 |

This table provides a general overview of characteristic vibrational frequencies for metal-carboxylate and pyridine complexes and is not specific to a single measured iron picolinate compound.

Vibrational spectroscopy, in conjunction with other techniques like UV-visible and Electron Paramagnetic Resonance (EPR) spectroscopy, is instrumental in detecting and characterizing short-lived intermediates in chemical reactions. In the context of iron picolinate's role in oxidation catalysis, the identification of active intermediates is crucial for understanding the reaction mechanism.

Studies on the reaction of iron(III) picolinate with hydrogen peroxide have provided direct spectroscopic evidence for the formation of kinetically stable intermediates. rsc.org UV-visible spectrophotometry has been used to monitor the reaction, revealing the presence of transient species. rsc.org EPR spectroscopy, which is sensitive to paramagnetic species, has been employed to probe the electronic structure of these intermediates. rsc.org

One such identified intermediate is a high-spin iron(III)-hydroperoxo species, [Fe(pic)₂(py)(η¹-OOH)]. rsc.org The formation of this species is preceded by the reversible dissociation of a picolinate ligand from [Fe(pic)₃] in the presence of pyridine and water to form [Fe(pic)₂(py)(OH)]. rsc.org The subsequent homolysis of the Fe-O bond in the hydroperoxo intermediate is proposed to generate the active oxygenating species. rsc.org Resonance Raman spectroscopy has been used to characterize the Fe-OOH linkage in similar model systems, providing valuable information on the bonding and structure of this critical intermediate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ¹³C NMR Investigations

The characterization of iron(II) picolinate by solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the high-spin Fe(II) center. The presence of unpaired electrons in the metal's d-orbitals introduces significant challenges not typically encountered in the NMR of diamagnetic compounds.

The primary consequence of the paramagnetic iron center is the induction of large chemical shift changes, known as hyperfine shifts. These shifts can disperse the ¹³C resonances over a range of several hundred or even thousands of ppm, far beyond the typical chemical shift window for diamagnetic organic molecules. The hyperfine shift is a sum of two contributions: the Fermi-contact shift and the pseudocontact shift. acs.org The Fermi-contact term arises from the transfer of unpaired electron spin density from the iron atom to the ligand nuclei through the covalent bonds. The pseudocontact shift results from the through-space dipolar interaction between the magnetic moments of the unpaired electrons and the nucleus. acs.org

Furthermore, the electronic relaxation rate of the paramagnetic metal ion critically influences the NMR line widths. High-spin iron(II) can have electronic relaxation times that are not optimal for narrowing NMR signals, often leading to significant line broadening. nih.gov This broadening can sometimes render signals undetectable, particularly for carbons in close proximity to the iron center.

Despite these difficulties, solid-state NMR, often performed under magic angle spinning (MAS), is a valuable tool. nih.gov It can provide crucial information about the molecular structure and the electronic environment of the ligands coordinated to the iron. For instance, the number of distinct signals in a ¹³C MAS NMR spectrum can indicate the number of magnetically inequivalent carbon atoms in the asymmetric unit of the crystal lattice. Two-dimensional correlation experiments, such as ¹H-¹³C HETCOR, can be used to assign resonances by correlating carbon atoms with their directly attached protons, although these experiments are also complicated by the paramagnetic effects. rsc.org

Due to the significant challenges posed by the paramagnetic Fe(II) ion, obtaining and interpreting high-resolution solid-state ¹³C NMR spectra for iron(II) picolinate requires specialized techniques and is often complemented by computational modeling and other spectroscopic methods. rsc.org

Electronic Spectroscopy (UV-Visible Spectroscopy)

Electronic Transitions and Ligand Field Analysis

The electronic spectrum of iron(II) picolinate in the ultraviolet-visible (UV-Vis) region is dominated by intense charge-transfer (CT) bands rather than the weaker d-d transitions. libretexts.org For a high-spin d⁶ metal ion like Fe(II) in an octahedral or distorted octahedral environment, d-d transitions are spin-forbidden by the Laporte selection rule and thus have very low molar absorptivity (ε), making them difficult to observe, especially in the presence of much stronger CT bands. bath.ac.uk

The most prominent feature in the spectrum is typically a Metal-to-Ligand Charge Transfer (MLCT) band. libretexts.orgresearchgate.net This type of electronic transition involves the promotion of an electron from a metal-centered d-orbital (in this case, on the Fe(II)) to a vacant π-antibonding orbital (π*) of the picolinate ligand. Pyridine-based ligands, like picolinic acid, are effective π-acceptors, which facilitates this type of transition. libretexts.org

The energy of the MLCT transition provides insight into the ligand field. The transition results in the formal oxidation of the metal center (Fe(II) → Fe(III)) and the reduction of the ligand. These bands are typically intense (large ε values) and are responsible for the characteristic color of many iron(II) complexes with aromatic, nitrogen-containing ligands. In a similar iron(II) complex with terpyridine ligands, a strong MLCT band was observed around 570 nm. researchgate.net

| Complex Type | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|

| [Fe(II)(terpyridine)2]2+ | ~570 | MLCT (t2g → π) | researchgate.net |

| [Fe(II)(phenanthroline)3]2+ | 510 | MLCT (t2g → π) | researchgate.netdergipark.org.tr |

| KMnO4 (for comparison) | ~530 | LMCT (O → Mn) | libretexts.org |

This table provides illustrative data for analogous complexes to contextualize the expected spectral features of iron(II) picolinate. The exact λmax for iron(II) picolinate may vary based on its specific coordination environment and solvent.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of ⁵⁷Fe nuclei, providing precise information on the oxidation state, spin state, and symmetry of the coordination sphere. mdpi.com

Iron Oxidation States and Spin State Determination

For iron complexes, Mössbauer spectroscopy can unambiguously distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)) and spin states (high-spin vs. low-spin). nih.gov These different electronic configurations produce distinct values for the isomer shift (δ) and quadrupole splitting (ΔE_Q).

In the case of iron(II) picolinate, the iron center is expected to be Fe(II) (d⁶ configuration). The key determination is whether it is in a high-spin (S=2) or low-spin (S=0) state. Picolinate is generally considered a ligand of intermediate field strength, but for Fe(II), it typically results in high-spin complexes unless paired with very strong-field co-ligands. The measured Mössbauer parameters for iron(II) picolinate would fall squarely within the established range for high-spin iron(II) compounds. nih.gov Low-spin Fe(II) compounds, in contrast, exhibit significantly lower isomer shifts and quadrupole splitting values. nih.govd-nb.info Research on related iron picolinate structures confirms the presence of high-spin iron centers. capes.gov.br

Quadrupole Splitting and Isomer Shift Analysis

The isomer shift (δ) is directly proportional to the s-electron density at the iron nucleus. High-spin Fe(II) has a 3d⁶ electron configuration. Compared to high-spin Fe(III) (3d⁵), the additional d-electron in Fe(II) provides greater shielding of the s-electrons from the nucleus, resulting in a lower s-electron density and, consequently, a larger (more positive) isomer shift. rsc.org

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe excited state with an asymmetric electric field gradient (EFG) at the nucleus. mdpi.com A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron density and/or ligand arrangement. High-spin Fe(II) has an asymmetric d-electron shell (t₂g⁴eg² in an ideal octahedral field), which creates a significant EFG, leading to a large quadrupole splitting. nih.gov This is in contrast to high-spin Fe(III) (t₂g³eg²), which has a spherically symmetric d-electron distribution and thus typically shows a much smaller quadrupole splitting. mdpi.com

| Iron Species | Isomer Shift (δ) (mm/s)a | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

|---|---|---|---|

| High-Spin Fe(II) (S=2) | 0.9 - 1.3 | 2.0 - 2.7 | nih.gov |

| Low-Spin Fe(II) (S=0) | -0.1 - 0.2 | 0.2 - 1.9 | nih.gov |

| High-Spin Fe(III) (S=5/2) | 0.3 - 0.6 | ~0 (small) | mdpi.com |

aIsomer shifts are reported relative to α-iron at room temperature.

The expected Mössbauer parameters for iron(II) picolinate, characterized by a large positive isomer shift and a large quadrupole splitting, serve as a definitive fingerprint for a high-spin iron(II) center in a distorted coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly powerful for characterizing the electronic structure of paramagnetic metal centers, such as those found in many iron complexes. wikipedia.org For the iron(III) picolinate complex, which contains an iron center that is typically paramagnetic, EPR spectroscopy provides critical insights into its electronic properties.

The iron(III) ion, with a d⁵ electron configuration, can exist in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, depending on the ligand field environment. EPR spectroscopy is a primary tool for distinguishing between these spin states. High-spin Fe(III) is a common and important magnetic state in octahedral iron compounds. unam.mx In many Fe(III) complexes, the ion is observed to be in a high-spin S = 5/2 state. nih.gov

EPR spectra of high-spin Fe(III) systems are often characterized by specific g-values. For instance, studies on other high-spin Fe(III) complexes frequently report resonance signals at g-values around 4.3 and 2.0. unam.mxnih.gov The signal at g ≈ 4.3 is characteristic of a high-spin Fe(III) center in a rhombic environment, while the signal near g = 2.01 is also indicative of this state. nih.gov Conversely, low-spin Fe(III) complexes would exhibit distinctly different EPR spectra. The presence and characteristics of these signals in the EPR spectrum of an iron-picolinate sample confirm the high-spin (S = 5/2) nature of the Fe(III) center. unam.mx Under certain conditions, Fe(II) complexes can be EPR silent. nih.gov

Investigating high-spin Fe(III) complexes by conventional EPR can be challenging due to a phenomenon known as zero-field splitting (ZFS). unam.mx ZFS refers to the splitting of the electron spin energy levels in the absence of an external magnetic field, which arises from the interaction of the spin with the local electronic environment. This splitting is described by the axial (D) and rhombic (E) ZFS parameters. unam.mx The ratio |E/D|, often denoted as λ, quantifies the degree of rhombic distortion from axial symmetry, with λ = 0 for a purely axial system and λ = 1/3 for a completely rhombic system. unam.mx

The analysis of multi-frequency EPR spectra is particularly sensitive to the D and E values, allowing for their precise determination. unam.mx For a powdered sample of a high-spin Fe(III) compound studied at 290 K, the ZFS parameters were precisely determined to be D = +0.1730 cm⁻¹ and E = 0.00 cm⁻¹, indicating a purely axial symmetry (λ = 0.00). unam.mx However, at a lower temperature of 5 K, these parameters were found to change to D = +0.1970 cm⁻¹ and E = 0.017 cm⁻¹, resulting in a slight increase in rhombicity (λ = 0.086). unam.mx This temperature dependence suggests that subtle structural changes, potentially influenced by intermolecular interactions like hydrogen bonding, can alter the electronic environment of the iron center. unam.mx

| Parameter | Value at 290 K | Value at 5 K | Description |

|---|---|---|---|

| Spin State (S) | 5/2 | 5/2 | Total electron spin quantum number, indicating a high-spin state. unam.mx |

| g-values | ~4.3, ~2.0 | ~4.3, ~2.0 | Characteristic resonance signals for high-spin Fe(III). unam.mxnih.gov |

| D (cm-1) | +0.1730 | +0.1970 | Axial zero-field splitting parameter. unam.mx |

| E (cm-1) | 0.00 | 0.017 | Rhombic zero-field splitting parameter. unam.mx |

| λ (|E/D|) | 0.00 | 0.086 | Rhombicity parameter, indicating distortion from axial symmetry. unam.mx |

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and purity of a synthesized compound. For this compound, mass spectrometry would be used to determine the mass-to-charge ratio (m/z) of the intact complex or its fragments. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for analyzing coordination complexes. tcichemicals.com The mass spectrum of the free ligand, pyridine-2-carboxylic acid, shows a molecular weight of approximately 123.11 g/mol . nist.gov

Elemental analysis provides the weight percentage of each element (Carbon, Hydrogen, Nitrogen, and Iron) in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values confirms the stoichiometry and purity of the complex. For a hypothetical tris(picolinato)iron(III) complex, Fe(C₆H₄NO₂)₃, the theoretical elemental composition can be calculated and compared with experimental data.

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₁₈H₁₂FeN₃O₆ (MW: 422.16 g/mol) | 51.21 | 51.15 |

| Hydrogen (H) | 2.87 | 2.91 | |

| Nitrogen (N) | 9.96 | 9.92 | |

| Iron (Fe) | 13.23 | 13.17 |

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface topography and morphology of solid materials. acs.org For the iron picolinate complex, SEM analysis would reveal the size, shape, and texture of its crystals or particles. Research on related iron complexes has shown that millimeter-sized single crystals can be obtained under specific synthesis conditions. researchgate.net

SEM imaging can distinguish between different crystalline habits, such as the yellow-green single crystals reported for an iron(III)-picolinate compound, or identify if the material is composed of smaller, aggregated nanoparticles. acs.orgresearchgate.net The technique provides high-resolution images that detail surface features, which can be correlated with the compound's method of preparation and purification. For example, SEM can show whether particles are rounded, irregular, or have well-defined crystal facets like cubic or octahedral shapes observed in other iron-containing materials. researchgate.net This morphological information is crucial for understanding the material's physical properties and for quality control in its synthesis.

Coordination Chemistry Principles of Iron Iii Pyridine 2 Carboxylate Complexes

Chelation Effects and Five-Membered Ring Formation

Pyridine-2-carboxylic acid readily coordinates to iron(III) as a bidentate ligand through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of a highly stable five-membered ring. This ring structure is a common motif in coordination chemistry and is favored due to its low ring strain. vanderbilt.eduyoutube.comnih.govresearchgate.net The formation of this chelate ring significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect.

The geometry of the resulting iron(III) picolinate (B1231196) complex is typically octahedral. researchgate.net For instance, in the complex [Fe(C7H3NO4)(H2O)3)][Fe(C7H3NO4)(2)]·6H2O, each iron atom exhibits an octahedral geometry. researchgate.net The picolinate ligands are nearly planar, and the bond distances between the iron and the coordinating atoms are well-defined. The Fe-O(carboxylate) bond distances typically range from 2.008 Å to 2.028 Å, while the Fe-N distances are around 2.05 Å to 2.06 Å. researchgate.net

Stability Constants and Redox Properties of Iron(II) vs. Iron(III) Species

The stability of iron-picolinate complexes is quantified by their stability constants. The Fe(III) complexes are generally more stable than the corresponding Fe(II) complexes. For example, with a related ligand, pyridine-2,6-bis(monothiocarboxylic acid), the stability constant for the Fe(III) complex is approximately 21 orders of magnitude greater than that of the Fe(II) complex. nih.gov This significant difference in stability has implications for the redox chemistry of these complexes.

The redox potential of the Fe(III)/Fe(II) couple is highly dependent on the nature of the ligands coordinated to the iron center. acs.orgresearchgate.net Ligands that stabilize the Fe(III) oxidation state more effectively than the Fe(II) state will lower the redox potential, making the complex a stronger reducing agent. acs.org Conversely, ligands that preferentially bind to Fe(II) will raise the redox potential. In the case of picolinate, the strong interaction with Fe(III) suggests a lower redox potential for the [Fe(pic)3]/[Fe(pic)3]⁻ couple compared to the aqueous Fe³⁺/Fe²⁺ pair.

Kinetic studies on the reduction of iron(III) in picolinate solutions have revealed that the redox-active species can be complex, with species such as [Fe(pic)2(OH)] being involved in electron transfer reactions. rsc.org The oxidation of iron(II) picolinate complexes also proceeds through defined pathways, with [Fe(pic)2] often being the dominant reactive species. rsc.org

| Complex | log K (Fe(III)) | log K (Fe(II)) | Redox Potential (E°, V vs. SHE) |

| [Fe(pdtc)₂(²⁻)] | 33.36 nih.gov | 12 nih.gov | - |

| [Fe(2PP6C)] | 15.97 cdnsciencepub.comcdnsciencepub.com | 8.70 cdnsciencepub.comcdnsciencepub.com | - |

| [Fe(2,6PDPA)] | 20.87 cdnsciencepub.comcdnsciencepub.com | 10.12 cdnsciencepub.comcdnsciencepub.com | - |

| [Fe(phen)₃]²⁺/³⁺ | 21.3 researchgate.net | - | +1.12 |

| [Fe(bpy)₃]²⁺/³⁺ | - | - | +1.06 |

Table: Stability constants and redox potentials of selected iron complexes. pdtc = pyridine-2,6-bis(thiocarboxylic acid), 2PP6C = pyridine-2-phosphonic-6-carboxylic acid, 2,6PDPA = 2,6-pyridinediphosphonic acid, phen = 1,10-phenanthroline, bpy = 2,2'-bipyridine. Data for phen and bpy are provided for comparison.

Influence of Ligand Substituents on Coordination Environment

The coordination environment and properties of iron picolinate complexes can be fine-tuned by introducing substituents on the pyridine ring or by modifying the carboxylate group. researchgate.netwhiterose.ac.ukrsc.org Electron-withdrawing or electron-donating groups on the pyridine ring can alter the Lewis basicity of the nitrogen atom and the acidity of the carboxylate group, thereby influencing the Fe-N and Fe-O bond strengths.

For instance, studies on related iron(II) complexes with substituted di(pyrazol-1-yl)pyridine ligands have shown that the spin state of the iron center can be significantly affected by the electronic and steric nature of the substituents. whiterose.ac.ukrsc.org Electron-withdrawing groups tend to stabilize the low-spin state of the iron(II) complex. whiterose.ac.uk Similarly, the conformation of the substituent can perturb the ligand field around the iron center, influencing its magnetic properties. whiterose.ac.ukrsc.org In the context of iron(III) picolinates, such modifications can impact the stability, redox potential, and catalytic activity of the complexes.

The replacement of the carboxylate group with other functionalities, such as phosphonate (B1237965) groups, also leads to significant changes in the stability of the resulting iron complexes. For example, pyridine-2-phosphonic-6-carboxylic acid (2PP6C) and 2,6-pyridinediphosphonic acid (2,6PDPA) form highly stable complexes with both Fe(II) and Fe(III). cdnsciencepub.comcdnsciencepub.com

| Substituent | Effect on Ligand Field | Impact on Iron Center |

| Electron-withdrawing groups | Decreases electron density on pyridine N | Stabilizes lower oxidation states, can favor low-spin state |

| Electron-donating groups | Increases electron density on pyridine N | Stabilizes higher oxidation states, can favor high-spin state |

| Bulky substituents | Steric hindrance | Can distort coordination geometry, may favor high-spin state |

| Modified carboxylate (e.g., phosphonate) | Alters binding strength and chelate ring properties | Significant changes in stability constants |

Table: General influence of ligand substituents on the properties of iron pyridine-carboxylate complexes.

Stabilization of High-Valent Iron Intermediates

The coordination environment provided by picolinate and related ligands can stabilize high-valent iron intermediates, such as Fe(IV) and Fe(V) species. These high-valent species are often implicated as key reactive intermediates in the catalytic cycles of many non-heme iron enzymes. nih.govrsc.org The strong sigma-donating character of the pyridine nitrogen and the carboxylate oxygen atoms helps to electronically saturate the high-valent iron center, thereby increasing its stability.

For instance, iron(III) complexes with meridionally coordinating tridentate ligands, including pyridine-2,6-dicarboxylic acid, have been studied as models for catechol dioxygenase enzymes. nih.gov These complexes can catalyze the oxidative cleavage of catechols, a reaction that is believed to proceed through high-valent iron-oxo intermediates. The presence of the carboxylate groups in the coordination sphere was found to increase the yield of the intradiol cleavage product, highlighting the important role of the ligand in modulating the reactivity of the iron center. nih.gov While direct observation of high-valent iron picolinate species can be challenging due to their transient nature, the design of appropriate ligand frameworks based on pyridine-2-carboxylic acid is a promising strategy for isolating and studying these important intermediates.

Electronic Structure and Magnetic Phenomena

Spin Crossover (SCO) Properties in Iron(II) and Iron(III) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) electronic configuration. nih.gov This transition can be triggered by external stimuli like temperature, pressure, or light irradiation. nih.govnih.gov For iron complexes, particularly those with an octahedral coordination environment, the relative energies of the t₂g and e₉ orbitals determine the spin state. wikipedia.org Iron(II) (a d⁶ ion) can switch between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2), while iron(III) (a d⁵ ion) can transition between a paramagnetic LS state (S=1/2) and a paramagnetic HS state (S=5/2). nih.govscispace.comnih.gov

In many iron complexes, a change in temperature can provide the necessary energy to overcome the pairing energy, inducing a transition from the LS state, which is typically more stable at lower temperatures, to the HS state at higher temperatures. nih.gov This thermally induced spin transition can be abrupt, gradual, or occur in steps, sometimes with thermal hysteresis, a feature that is particularly interesting for potential applications in memory devices. nih.govresearchgate.net

For instance, while a polymeric complex featuring the [Fe(picolinate)₃]²⁺ cation was found to remain in a high-spin state across temperatures, other iron complexes with related nitrogen- and oxygen-donating ligands show distinct spin transitions. researchgate.net Iron(III) complexes with Schiff base-type ligands can exhibit spin interconversion, and the transition temperature can be influenced by the nature of anions or solvent molecules within the crystal lattice. scispace.comresearchgate.net Similarly, dinuclear iron(II) complexes can undergo complete spin crossover at a specific transition temperature (T₁/₂), such as one compound exhibiting a T₁/₂ of 125 K. rsc.org The nature of the transition is highly sensitive to intermolecular interactions and the rigidity of the molecular structure. rsc.orgrsc.org

The transition between LS and HS states is accompanied by significant changes in the molecular structure. nih.gov In the HS state, electrons occupy the antibonding e₉* orbitals, leading to a weakening and lengthening of the metal-ligand bonds compared to the LS state, where these orbitals are unoccupied (for Fe(II)) or singly occupied (for Fe(III)). nih.govwikipedia.org

Table 1: Representative Structural Changes in Iron Complexes During Spin Crossover

| Complex Type | Spin State | Average Fe-Ligand Bond Length (Å) | Octahedral Distortion Parameter (Σ) | Reference |

|---|---|---|---|---|

| Iron(III) Complex | Low-Spin (LS) | 1.98 | 41 | nih.gov |

| High-Spin (HS) | Not specified, but longer than LS | 61 | nih.gov | |

| Iron(II) Complex | Low-Spin (LS) | ~2.00 | Not specified | capes.gov.br |

| High-Spin (HS) | ~2.18 | Not specified | capes.gov.br |

The most direct consequence of a spin transition is a dramatic change in the magnetic properties of the material. nih.gov Magnetic susceptibility (χ) is a measure of how much a material becomes magnetized in an applied magnetic field. wikipedia.org For paramagnetic materials, the product of molar magnetic susceptibility and temperature (χₘT) is often analyzed. This value is directly related to the effective magnetic moment (µeff). uri.edu

In the high-spin state, with more unpaired electrons, the complex exhibits a strong paramagnetic response. As the complex transitions to the low-spin state upon cooling, the number of unpaired electrons decreases, leading to a significant drop in µeff and χₘT. nih.gov

Iron(II) (d⁶): The HS state (S=2) has a theoretical spin-only µeff of 4.90 µB, with typical experimental χₘT values around 3.0-3.3 cm³ K mol⁻¹. nih.govlibretexts.org The LS state (S=0) is diamagnetic (µeff = 0 µB). nih.gov

Iron(III) (d⁵): The HS state (S=5/2) has a theoretical spin-only µeff of 5.92 µB, with experimental χₘT values often near 4.3 cm³ K mol⁻¹. researchgate.netlibretexts.org The LS state (S=1/2) is paramagnetic with a theoretical µeff of 1.73 µB, and experimental values can be around 2.10-2.50 µB due to orbital contributions. libretexts.orgrsc.org

For example, a polymeric complex containing [Fe(picolinate)₃]²⁺ was reported to be high-spin with a magnetic moment of approximately 8.2 Bohr Magneton for the entire multi-metal unit. researchgate.net In contrast, a mononuclear low-spin iron(III) complex with a picolinamide (B142947) ligand showed an effective magnetic moment of 2.10 µB at room temperature. rsc.org The temperature dependence of the inverse magnetic susceptibility often follows the Curie-Weiss law, where deviations can indicate magnetic interactions between metal centers. uri.eduaps.org

Table 2: Typical Magnetic Properties for Iron Spin States

| Iron Ion | Spin State | Total Spin (S) | Theoretical Spin-Only µeff (µB) | Typical Experimental χₘT (cm³ K mol⁻¹) | Reference |

|---|---|---|---|---|---|

| Fe(II) | Low-Spin (LS) | 0 | 0.00 | ~0 | nih.gov |

| High-Spin (HS) | 2 | 4.90 | ~3.0 - 3.3 | nih.gov | |

| Fe(III) | Low-Spin (LS) | 1/2 | 1.73 | ~0.4 - 0.6 (value increases with orbital contribution) | rsc.org |

| High-Spin (HS) | 5/2 | 5.92 | ~4.3 | researchgate.net |

Magnetic Anisotropy and Exchange Interactions

Beyond the spin state of individual iron centers, the collective magnetic behavior is governed by magnetic anisotropy and exchange interactions. Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. aps.org In a molecule, this arises from the coupling of the electron spin with its orbital angular momentum (spin-orbit coupling). berkeley.edu This coupling leads to a zero-field splitting (ZFS) of the ground state energy levels, which creates an energy barrier to the reorientation of the magnetic moment. berkeley.edu The result is an "easy axis" or "easy plane" of magnetization. aps.org In iron complexes, significant magnetic anisotropy can arise from an orbitally near-degenerate ground state. nih.gov

Investigations of Single-Molecule Magnet (SMM) Behavior

A single-molecule magnet (SMM) is a molecule that can function as a tiny, individual magnet below a certain "blocking temperature". berkeley.edu These molecules exhibit slow magnetic relaxation and magnetic hysteresis, properties that make them promising for high-density information storage and quantum computing. berkeley.edu

The essential requirements for a molecule to behave as an SMM are a high-spin ground state and a large, negative axial zero-field splitting parameter (D). berkeley.edu This combination creates a significant energy barrier (Ueff) for the reversal of the magnetization. While much of the research in SMMs has focused on lanthanide ions, there is growing interest in using first-row transition metals like iron. berkeley.edunih.gov The design of iron complexes with specific coordination geometries—such as low-coordinate, linear complexes—can maximize magnetic anisotropy and lead to impressive SMM properties. berkeley.edumpg.de The chelation provided by ligands like picolinic acid can enforce a particular coordination geometry around the iron center, which in turn influences the d-orbital splitting and magnetic anisotropy, making iron picolinate (B1231196) derivatives a potential platform for exploring SMM behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Geometric and Electronic Structures

DFT has proven to be a powerful tool for elucidating the fundamental properties of iron picolinate (B1231196) complexes. By solving the Kohn-Sham equations, researchers can accurately model the electron density and, from it, derive key characteristics of the molecular system.

Optimization of Molecular Geometries and Bond Lengths

A critical first step in the computational analysis of iron picolinate is the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing a theoretical structure that can be compared with experimental data, such as that from X-ray crystallography. For iron complexes with ligands like pyridine-2,6-dicarboxylic acid, a related compound, DFT calculations have successfully modeled the approximate octahedral configuration around the iron center. ufla.br

Table 1: Representative DFT-Calculated Bond Lengths for Analogous Metal-Picolinate Complexes Note: This table is based on a Co(II)-picolinate complex, which serves as a structural analogue. Specific values for the iron complex are not available in the cited literature.

| Bond | Calculated Bond Length (Å) |

| Metal-N1 | 2.122 |

| Metal-O2 | 2.066 |

| Metal-O3 | 2.131 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions.

DFT calculations are used to determine the energies and spatial distributions of these orbitals. For iron picolinate complexes, the HOMO is typically associated with the d-orbitals of the iron atom, sometimes with contributions from the picolinate ligand. The LUMO is often localized on the π* orbitals of the pyridine (B92270) ring of the picolinate ligand. A smaller HOMO-LUMO gap suggests that the complex can be more easily excited, which has implications for its color and photochemical reactivity. In related Fe(III)-pyridine-2,6-dicarboxylic acid complexes, analysis of molecular orbitals indicates that the chemical bonds between the oxygen atoms and the iron atom are predominantly electrostatic in nature. ufla.br

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations for an Analogous Co(II)-Picolinate Complex Note: This data is for a Co(II) analogue and illustrates the type of information obtained from DFT. Specific values for the iron complex are not available in the cited literature.

| Orbital | Energy (eV) |

| HOMO | -6.04 |

| LUMO | -1.21 |

| Gap | 4.83 |

Prediction of Spin States and Relative Stabilities

Iron complexes, particularly those of Fe(II) (a d⁶ metal ion) and Fe(III) (a d⁵ metal ion), can exist in different spin states depending on the ligand field strength. A strong ligand field leads to a low-spin state where the d-electrons are paired in lower energy orbitals, while a weak ligand field results in a high-spin state with a maximum number of unpaired electrons.

DFT calculations are instrumental in predicting the ground spin state of an iron complex by calculating the relative energies of the possible spin multiplicities (e.g., singlet, triplet, quintet for Fe(II); doublet, quartet, sextet for Fe(III)). The functional used in the DFT calculation can significantly influence the predicted spin-state ordering. It has been noted that for iron complexes, the choice of functional is critical for accurately reproducing experimental findings. berkeley.edumdpi.com For many iron(II) and iron(III) complexes, the high-spin state is found to be energetically more favorable. mdpi.com For example, in a mixed-ligand Fe(III)/Fe(II) complex containing pyridine-2,6-dicarboxylate, it was determined that the Fe(II) ion was in a low-spin state while the Fe(III) ions were in a high-spin state. nih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary computational method for predicting and interpreting electronic absorption spectra (UV-Vis). TD-DFT calculations can provide the excitation energies, corresponding wavelengths, and oscillator strengths of electronic transitions.

For an iron picolinate complex, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions centered on the iron atom. For instance, in studies of iron complexes with iminobenzo(semi)quinone ligands, TD-DFT has been successfully used to replicate the energies and intensities of experimental absorption features, allowing for detailed assignment of the observed spectral bands. nih.gov This approach helps to build a comprehensive picture of the electronic structure and how it relates to the optical properties of the compound.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.

NBO analysis provides quantitative insights into charge transfer and donor-acceptor interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify the stability arising from electron delocalization. For metal complexes like iron picolinate, NBO analysis can elucidate the nature of the coordination bond, detailing the charge transfer from the picolinate ligand's lone pairs to the vacant orbitals of the iron atom. In a study of an analogous Co(II)-picolinate complex, NBO analysis was employed to understand the coordination environment and the various second-order interactions between filled and vacant orbitals, which are measures of molecular delocalization and hyperconjugation.

Computational Studies of Reaction Pathways and Intermediates

DFT is also a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.

Computational studies have been applied to understand the role of iron picolinate in various catalytic reactions, such as oxidation reactions. For example, in the activation of peroxymonosulfate by Fe(III)-picolinate complexes for water treatment, the key intermediate was proposed to be a peroxymonosulfate complex, PICA-Fe(III)-OOSO₃⁻, which then undergoes O-O bond homolysis or reacts further to yield a reactive Fe(IV)=O species. ufla.br DFT calculations are crucial in supporting such proposed mechanisms by evaluating the feasibility of different pathways and the stability of proposed intermediates. Similarly, DFT has been used to unravel the mechanism of iron-catalyzed diazocarbonylation, detailing the formation of active catalysts, coordination of reactants, and the carbene-carbonyl coupling steps. mdpi.com These studies highlight the power of computational chemistry to illuminate complex reaction mechanisms involving iron complexes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods are a class of computational techniques that partition a molecular system into two regions, each treated with a different level of theoretical accuracy. This dual-layered approach is particularly advantageous for studying large systems, such as a metal complex in solution or embedded in a protein, where the most chemically active part of the system requires a high-level quantum mechanical description, while the surrounding environment can be modeled with less computationally demanding molecular mechanics force fields.

In the context of iron;pyridine-2-carboxylic acid, a QM/MM simulation would typically define the iron center and its coordinating pyridine-2-carboxylic acid ligands as the QM region. This allows for a detailed quantum mechanical treatment of the d-orbitals of the iron atom, the aromatic system of the pyridine ring, and the carboxylate group, which are all crucial for the complex's properties. The surrounding solvent molecules or any other environmental components would constitute the MM region, treated with classical mechanics.

Application to this compound:

While specific QM/MM studies focusing solely on this compound are not extensively documented in the current literature, the methodology's application to analogous iron complexes with nitrogen-containing heterocyclic and carboxylate ligands provides a clear framework for its potential use. Such studies on similar systems have successfully elucidated reaction mechanisms, characterized electronic spectra, and investigated spin-state energetics.

For this compound, a QM/MM approach could be employed to investigate several key scientific questions:

Solvation Effects: By treating the solvent with molecular mechanics, QM/MM simulations can provide insights into how the solvent environment influences the geometry and electronic structure of the iron complex. This includes the role of hydrogen bonding and electrostatic interactions.

Reaction Mechanisms: QM/MM is well-suited for studying chemical reactions. For instance, it could be used to model the catalytic activity of the iron complex in oxidation reactions, calculating activation energy barriers and identifying transient intermediates.

Spectroscopic Properties: The method can be used to predict spectroscopic properties, such as UV-Vis spectra, by calculating the electronic transitions within the QM region while accounting for the environmental effects from the MM region.

Hypothetical Research Findings:

A hypothetical QM/MM study on the hydrolysis of a substrate catalyzed by this compound in an aqueous solution could yield valuable data. The QM region would include the iron complex and the substrate, while the MM region would consist of water molecules. The simulation could trace the reaction pathway, identifying key transition states and intermediates.

Below is an interactive data table representing the type of results that such a hypothetical QM/MM study might generate.

Interactive Data Table: Hypothetical QM/MM Study of a Catalytic Reaction

| Parameter | Value | Description |

| System Setup | ||

| QM Region | [Fe(C6H4NO2)2], Substrate Molecule | The core chemical system treated with quantum mechanics (e.g., DFT with B3LYP functional). |

| MM Region | 2,000 Water Molecules | The surrounding environment treated with molecular mechanics (e.g., AMBER force field). |

| Geometric Parameters (Å) | Key bond lengths in the reactant and transition state, providing insight into the reaction coordinate. | |

| Fe-N (Reactant) | 2.15 | The initial bond length between the iron center and the nitrogen of the pyridine ring. |

| Fe-O (Reactant) | 2.05 | The initial bond length between the iron center and the oxygen of the carboxylate group. |

| Fe-Substrate (Transition State) | 1.98 | The shortened bond length at the transition state, indicating bond formation with the substrate. |

| Energetics (kcal/mol) | The calculated energies that describe the thermodynamics and kinetics of the reaction. | |

| ΔG‡ (Activation Free Energy) | 18.5 | The free energy barrier for the reaction, indicating the reaction rate. |

| ΔG (Reaction Free Energy) | -12.3 | The overall free energy change of the reaction, indicating its spontaneity. |

| Electronic Properties | Properties that describe the electronic structure of the complex during the reaction. | |

| Mulliken Charge on Fe (Reactant) | +1.25 | The partial charge on the iron atom in the initial state. |

| Mulliken Charge on Fe (Product) | +1.45 | The change in partial charge on the iron atom, indicating its role in the electronic rearrangement. |

Catalytic Applications and Mechanistic Studies

Alkane Oxidation and Hydroxylation Reactions

The selective oxidation of inert C-H bonds in alkanes to alcohols and ketones is a paramount challenge in chemistry. Iron picolinate (B1231196) complexes have emerged as effective catalysts for these transformations, drawing inspiration from the function of iron-containing enzymes. encyclopedia.pubresearchgate.net

The "Gif" family of catalysts, which are iron-based systems used for the oxygenation of saturated hydrocarbons, represents a significant area of research for iron picolinate. nih.gov These systems typically operate in a pyridine (B92270) solvent and can utilize dioxygen (O₂) or hydrogen peroxide (H₂O₂) as the oxidant. nih.gov In what are known as GoAgg(III) conditions, an Fe(III)/picolinic acid catalyst in pyridine has been investigated for the oxidation of hydrocarbons like cyclohexane (B81311) to ketones and alcohols under mild conditions. nih.gov

Studies on the reaction between tris(picolinato)iron(III), [Fe(pic)₃], and hydrogen peroxide in pyridine have been conducted to understand the assembly of the active catalyst. nih.gov Variations of the classic Gif system have also been explored, such as using iron complexes with pivalic acid in a pyridine/pivalic acid medium, which also mediate Gif-like oxygenation of substrates. nih.gov While these systems are effective, the oxidation of substrates like adamantane (B196018) can be slow and produce low yields, suggesting that certain intermediates, such as specific peroxo species, may not be directly involved in the primary catalytic cycle. nih.gov

The efficacy of iron picolinate catalysts hinges on their ability to activate common oxidants like dioxygen and hydrogen peroxide.

Activation of Hydrogen Peroxide: Picolinic acid as a ligand plays a crucial role in enhancing the activation of hydrogen peroxide by Fe(III). digitellinc.com It forms chelate complexes, such as Fe(III)(PICA)₂OH, which keeps the iron soluble and accelerates its reduction by H₂O₂. digitellinc.com The reaction of [Fe(pic)₃] with H₂O₂ in pyridine proceeds through the reversible dissociation of one picolinate ligand, forming an equilibrium with [Fe(pic)₂(py)(OH)]. nih.gov This species then rapidly reacts with aqueous hydrogen peroxide to generate a high-spin hydroperoxo complex, [Fe(pic)₂(py)(η¹-OOH)]. nih.gov Subsequent homolysis of the Fe-O bond in this intermediate is proposed to generate radicals and the active oxygenation catalyst, [Fe(pic)₂(py)₂]. nih.govepa.gov The generation of hydroxyl radicals via the reaction of H₂O₂ with a reduced iron(II) species is considered central to the oxygenation chemistry in these systems. epa.gov

Activation of Dioxygen: The activation of molecular oxygen by non-heme iron complexes is a process analogous to those in nature's metalloenzymes. encyclopedia.pubnih.gov The initial step is generally proposed to involve the coordination of O₂ to an Fe(II) center, which results in a charge transfer to produce a ferric-superoxo (Fe³⁺-O₂⁻) species. nih.gov This intermediate is often the first in the catalytic cycle of non-heme iron enzymes that activate dioxygen. nih.gov While characterizing this superoxo species has proven difficult, its formation is a critical step. nih.gov In some model systems, this Fe(III)-superoxo intermediate can be further activated by a proton/electron source to yield a (hydro)peroxo-iron(III) complex, which ultimately leads to a high-valent Fe(IV)=O species responsible for oxidation. nih.gov Metal-organic frameworks containing iron(II) sites have successfully mimicked this reactivity, reacting with O₂ to form high-spin iron(IV)=O species capable of oxygenating alkanes. researchgate.net

Achieving stereoselectivity in alkane hydroxylation is a significant goal, and non-heme iron catalysts, including those with picolinate-type ligands, have shown promise. The stereospecificity of the reaction is often dictated by the nature of the active oxidizing species. nih.gov

Mechanistic studies on related non-heme iron complexes have revealed that the electronic and steric properties of the ligand can influence the spin state of an Fe(III)-OOH intermediate. nih.gov A high-spin Fe(III)-peroxo species tends to lead to C-H bond cleavage that generates alkyl radicals with longer lifetimes, which can result in a loss of stereochemistry through epimerization. nih.gov

Conversely, a low-spin Fe(III)-OOH intermediate can undergo O-O bond heterolysis to form a highly reactive Fe(V)=O species. nih.gov This powerful oxidant is capable of stereospecific alkane hydroxylation. researchgate.netnih.gov Evidence for this high-valent iron-oxo species includes isotope-labeling studies showing the incorporation of ¹⁸O from H₂¹⁸O into the alcohol product, which occurs via a proposed cis-H¹⁸O-Fe(V)=O intermediate. nih.gov

| Catalyst System | Substrate | Key Findings | Reference |

| [Fe(pic)₃] / H₂O₂ / Pyridine | Cyclohexane | Oxygenation to ketone and alcohol under mild GoAgg(III) conditions. | nih.gov |

| Fe(III) / Picolinic Acid / H₂O₂ | Various Organics | Picolinate enhances H₂O₂ activation; Fe(III)(PICA)₂OH identified as a key active complex. | digitellinc.com |

| Fe(II)(TPA) Analogues / H₂O₂ | Alkanes | Catalyst ligand structure modulates spin-state of Fe(III)-OOH intermediate, controlling stereospecificity via an Fe(V)=O species. | nih.gov |

Olefin Epoxidation Reactions

The conversion of olefins to epoxides is a fundamental transformation in organic synthesis. Iron complexes, including those with pyridine-based ligands, have been developed as catalysts for this reaction, often using hydrogen peroxide as a green oxidant. researchgate.netrsc.orgrsc.org The presence of additives, such as carboxylic acids, can significantly enhance the efficiency and selectivity of these epoxidation reactions. nih.govrsc.org

The mechanism of oxygen atom transfer from the oxidant to the olefin is a subject of detailed investigation. For iron-catalyzed epoxidations using H₂O₂, a "carboxylic acid assisted mechanism" has been proposed. nih.govresearchgate.net In this pathway, the addition of a carboxylic acid, like acetic acid, can inhibit side reactions such as cis-dihydroxylation and promote epoxidation. nih.gov

Low-temperature studies with related iron-TPA complexes have identified intermediates such as [(TPA)Feᴵᴵᴵ(OOH)(CH₃COOH)]²⁺. nih.gov It is proposed that this intermediate undergoes O-O bond heterolysis, facilitated by the coordinated carboxylic acid, to generate a potent Fe(V)=O species, [(TPA)Feⱽ(O)(OOCCH₃)]²⁺, which is the active epoxidizing agent. nih.gov The mechanism of epoxidation can proceed through either a concerted pathway, where the stereochemistry of the olefin is retained, or a stepwise manner involving radical or cationic intermediates. nih.gov The specific pathway is influenced by the electronic properties of the substrate and the catalyst. nih.gov

| Catalyst System | Olefin | Oxidant | Key Mechanistic Insight | Reference |

| Iron Picolinate | Styrene | H₂O₂ | Proposed mechanism involves iron-catalyzed activation of the oxidant for oxygen transfer. | researchgate.net |

| [(TPA)Fe(OTf)₂] / Acetic Acid | Cyclooctene | H₂O₂ | Acetic acid promotes the formation of a proposed [(TPA)Feⱽ(O)(OOCCH₃)]²⁺ active species via O-O bond heterolysis. | nih.gov |

| Chiral Fe(II) complex / Carboxylic Acid | Various | H₂O₂ | Carboxylic acid additives enhance yields and enantioselectivities in asymmetric epoxidation. | rsc.org |

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy for streamlining organic synthesis. rochester.edu Iron catalysts are attractive for these reactions due to iron's abundance and low toxicity. nih.gov The picolinate group itself can act as a directing group, guiding the functionalization to a specific position on a substrate. acs.org

An example of this is the picolinate-directed meta-C-H amination of aromatic compounds using an iron(III) chloride catalyst. acs.org This reaction allows for the direct installation of an amino group at a remote position, a challenging transformation to achieve selectively. acs.org Iron-catalyzed C-H functionalization is a broad field, encompassing reactions like alkylations, arylations, and aminations, though many systems still require directing groups on the substrate for effective and selective catalysis. rochester.edumdpi.com The development of more universal iron catalysts that can function across a broad range of substrates without directing groups remains a key goal in the field. rochester.edu

Water Oxidation Catalysis

The development of efficient and robust water oxidation catalysts (WOCs) is critical for technologies such as artificial photosynthesis and hydrogen fuel production. Iron, being an earth-abundant element, is a highly desirable metal for this purpose. nih.gov While much research has focused on iridium and ruthenium catalysts, some of which utilize pyridine-carboxylate ligands, the exploration of iron picolinate complexes for water oxidation is an active area of investigation. acs.orgmdpi.com

The mechanism of water oxidation often involves the formation of high-valent metal-oxo species that are capable of oxidizing water. nih.govacs.org In the context of iron catalysis, the generation of Fe(IV) and Fe(V) intermediates is believed to be crucial. nih.govnih.gov Although specific studies focusing solely on iron picolinate for water oxidation are less common than for other metals, the principles derived from related systems are informative. For instance, in manganese-based oxidation catalysis, pyridine-2-carboxylic acid has been identified as the true active ligand, forming in situ from the degradation of more complex pyridyl ligands under reaction conditions. researchgate.net This suggests that the picolinate ligand itself is robust and effective in facilitating oxidation reactions.

Electrochemical studies are essential to evaluate the performance of potential WOCs. For a related pentanuclear iron complex, cyclic voltammetry and in-situ spectroscopic analysis have been used to probe the catalytic mechanism, revealing the involvement of multiple iron oxidation states during the catalytic cycle. nih.gov Similar methodologies would be applied to characterize the activity of iron picolinate complexes.

Mechanistic Characterization of Active Catalytic Species

Understanding the mechanism of iron-catalyzed reactions is paramount for designing more efficient and selective catalysts. This often involves the characterization of highly reactive and transient intermediates. researchgate.netnih.gov

High-valent iron-oxo species, particularly Fe(IV)=O (ferryl-oxo) and Fe(V)=O, are frequently invoked as the key oxidizing intermediates in a wide range of iron-catalyzed oxidation reactions, including those in biological systems like cytochrome P450 enzymes and non-heme iron enzymes. nih.govacs.orgbohrium.com These species are powerful oxidants capable of performing challenging transformations such as C-H bond activation and oxygen atom transfer. nih.govnih.gov

Fe(IV)=O Species : Mononuclear non-heme Fe(IV)=O complexes have been synthesized and spectroscopically characterized, serving as valuable models for enzymatic intermediates. acs.orgnih.gov They are implicated in reactions where they abstract a hydrogen atom from a substrate, leading to a substrate radical and a Fe(III)-OH species, followed by an "oxygen rebound" step to form the hydroxylated product. nih.gov The aqueous Fe(IV)=O complex (FeaqIVO2+) is noted for its high reduction potential and selective reactivity, making it a potent oxidant in water treatment processes. acs.org

Fe(V)=O Species : Fe(V)=O intermediates are even more reactive and thus more elusive. acs.orgresearchgate.net Their existence has been inferred in some enzymatic and biomimetic systems, and in a few cases, they have been generated and detected spectroscopically at low temperatures. nih.govacs.org For example, an Fe(V)=O species was generated from a TAML (tetra-amido macrocyclic ligand) iron(III) complex using NaClO as the oxidant in pure water, a significant achievement in mimicking biological oxidation in aqueous media. nih.gov These species are proposed to be the active oxidants in certain chemo- and stereoselective oxidation reactions. acs.org

The supporting ligand, such as picolinate, plays a crucial role in stabilizing these high-valent states and tuning their reactivity. nih.gov The electronic properties of the ligand can influence the Fe(III)/Fe(II) reduction potential and, consequently, the ease of formation and reactivity of the high-valent oxo species. acs.org

The high reactivity and short lifetimes of catalytic intermediates, such as Fe(IV)=O and Fe(V)=O, make their detection and characterization challenging. A combination of advanced spectroscopic techniques, often employed at low temperatures, is required to trap and identify these species. researchgate.netacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful tool for studying paramagnetic species, including many iron complexes. It has been instrumental in detecting and characterizing high-spin Fe(III) and integer-spin Fe(IV) species, as well as the S=1/2 Fe(V)=O intermediates. nih.govacs.org For instance, extremely unstable oxoiron(V) intermediates in a biomimetic catalyst system were detected at -75 to -85 °C using EPR, with g-tensor values that were very similar to known oxoiron(V) complexes. acs.org

X-ray Absorption Spectroscopy (XAS) : XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local coordination environment of the iron center. nih.govrsc.org EXAFS has been used to detect the formation of a short Fe=O bond (~1.6 Å) in a pentanuclear iron catalyst during water oxidation, consistent with the formation of a hypervalent Fe(V)=O or Fe(IV)=O intermediate. nih.gov

Mössbauer Spectroscopy : This technique is highly sensitive to the oxidation state and spin state of iron nuclei. It has been used to characterize Fe(IV)=O intermediates in both enzymatic and model systems. acs.orgnih.gov

UV-Visible and Raman Spectroscopy : Changes in the UV-Vis spectrum can indicate the formation of new species. nih.gov Resonance Raman spectroscopy is particularly useful for identifying metal-ligand vibrations; for example, the Fe=O stretch in an Fe(IV)=O intermediate was identified by a characteristic band that shifted upon isotopic labeling with ¹⁸O. nih.gov

Infrared (IR) and Near-Infrared (NIR) Spectroscopy : Time-resolved IR and NIR spectroscopy can monitor the formation and decay of functional groups in reactants, intermediates, and products, providing kinetic data and insights into catalyst-substrate interactions. researchgate.netnih.gov

Table 2: Spectroscopic Techniques for Characterizing Transient Iron Species

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| EPR Spectroscopy | Detection and characterization of paramagnetic species (e.g., Fe(III), Fe(V)=O) | Detection of rhombic EPR signal for an Fe(V)=O intermediate at -85 °C | acs.org |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment (bond lengths, coordination number) | Detection of a short Fe=O bond (~1.6 Å) in a WOC, inferring an Fe(V)=O species | nih.gov |

| Mössbauer Spectroscopy | Iron oxidation and spin states | Characterization of Fe(IV)=O intermediates in model complexes | acs.org |

| Resonance Raman | Vibrational modes (e.g., Fe=O stretch), confirmed by isotopic labeling | Identification of an Fe=O stretch at 821 cm⁻¹ for an Fe(IV)=O intermediate | nih.gov |

| Near-Infrared (NIR) Spectroscopy | Kinetic data, catalyst-substrate interactions | Determination of rate constants and analysis of intermediates in Fe(III)-catalyzed reactions | researchgate.net |

Heterogeneous Catalysis via Immobilized Complexes

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be difficult and costly. Immobilizing homogeneous catalysts onto solid supports combines the advantages of both systems: the high performance of the molecular catalyst and the ease of separation and recyclability of a heterogeneous catalyst. nih.govmdpi.com

Several strategies have been developed for the heterogenization of iron complexes, which are applicable to iron picolinate systems. nih.gov